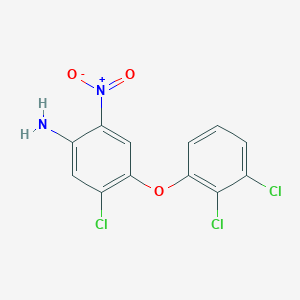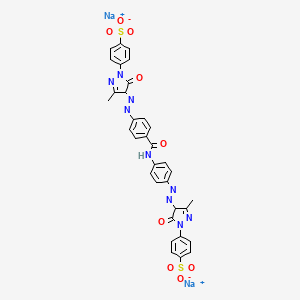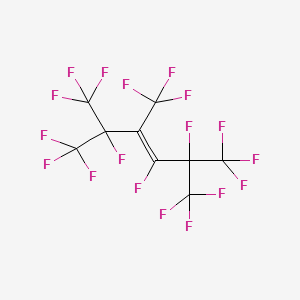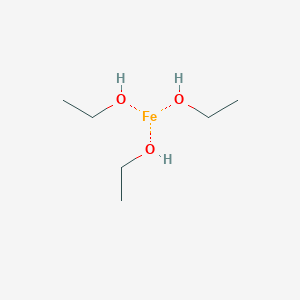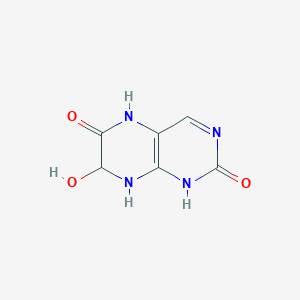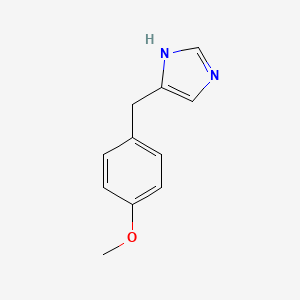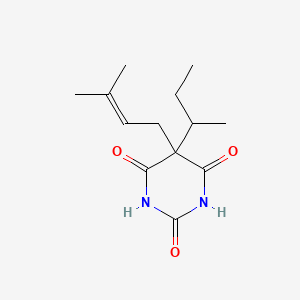
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound is characterized by the presence of a sec-butyl group and a 3-methyl-2-butenyl group attached to the barbituric acid core, giving it unique chemical and physical properties .
Métodos De Preparación
The synthesis of 5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid typically involves the reaction of barbituric acid with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, often using reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted barbiturates
Aplicaciones Científicas De Investigación
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anesthetic agent.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction prolongs the opening of chloride ion channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability .
Comparación Con Compuestos Similares
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid can be compared with other barbiturate derivatives such as:
Phenobarbital: Known for its long-acting sedative effects.
Secobarbital: A short-acting barbiturate used for its hypnotic properties.
Amobarbital: An intermediate-acting barbiturate used as a sedative and hypnotic.
Propiedades
Número CAS |
67050-47-9 |
|---|---|
Fórmula molecular |
C13H20N2O3 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
5-butan-2-yl-5-(3-methylbut-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-5-9(4)13(7-6-8(2)3)10(16)14-12(18)15-11(13)17/h6,9H,5,7H2,1-4H3,(H2,14,15,16,17,18) |
Clave InChI |
QVSDEDYPNZQZAM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



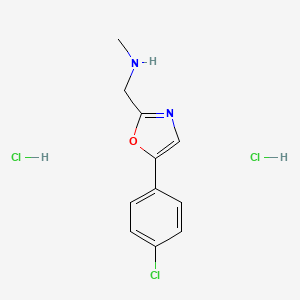
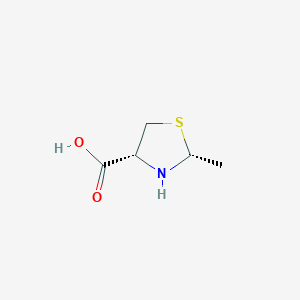

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)



